3-(4-methoxyphenyl)-1-(4-nitrophenyl)-1H-pyrazol-5-ol
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Overview
Description
3-(4-Methoxyphenyl)-1-(4-nitrophenyl)-1H-pyrazol-5-ol is an organic compound that features both methoxy and nitro functional groups attached to a pyrazole ring
Preparation Methods
The synthesis of 3-(4-methoxyphenyl)-1-(4-nitrophenyl)-1H-pyrazol-5-ol typically involves the reaction of 4-methoxyphenylhydrazine with 4-nitrobenzaldehyde under acidic or basic conditions to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process.
Chemical Reactions Analysis
3-(4-Methoxyphenyl)-1-(4-nitrophenyl)-1H-pyrazol-5-ol can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups using electrophilic or nucleophilic substitution reactions.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory or anticancer agent.
Industry: It can be used in the production of dyes, pigments, and other materials due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-1-(4-nitrophenyl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. For instance, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methoxy group can also influence the compound’s binding affinity to certain enzymes or receptors, modulating its activity.
Comparison with Similar Compounds
Similar compounds to 3-(4-methoxyphenyl)-1-(4-nitrophenyl)-1H-pyrazol-5-ol include:
trans-2-(4-Methoxyphenyl)-3-(4-nitrophenyl)oxirane: This compound also contains methoxy and nitro groups but features an oxirane ring instead of a pyrazole ring.
4-Methoxy-4’-nitrostilbene oxide: Another structurally related compound with similar functional groups but different core structures.
These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.
Biological Activity
3-(4-Methoxyphenyl)-1-(4-nitrophenyl)-1H-pyrazol-5-ol, with the CAS number 428839-06-9, is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties based on diverse research studies.
- Molecular Formula : C16H13N3O4
- Molecular Weight : 311.29 g/mol
- Structure : The compound features a pyrazole ring substituted with methoxy and nitro groups, which are critical for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including this compound.
Key Findings:
- Minimum Inhibitory Concentration (MIC) : Studies indicate that pyrazole derivatives exhibit significant antimicrobial activity against various pathogens. For instance, compounds similar to this compound showed MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
- Mechanism of Action : The antimicrobial action is often attributed to the inhibition of biofilm formation and disruption of bacterial cell walls.
Anticancer Activity
The anticancer potential of pyrazole derivatives has gained attention in recent years, particularly for their ability to inhibit the growth of various cancer cell lines.
Research Insights:
- Cell Lines Tested : Compounds with similar structures have been tested against multiple cancer types, including breast (MCF7), lung, and colorectal cancers .
- Mechanisms : The anticancer effects are believed to arise from several mechanisms, including:
Case Studies:
A study involving a series of pyrazole derivatives noted that compounds with nitro substitutions demonstrated enhanced cytotoxicity against cancer cells due to their ability to induce cell cycle arrest and apoptosis .
Anti-inflammatory Properties
The anti-inflammatory effects of pyrazole derivatives are also noteworthy.
Evidence:
Research indicates that certain pyrazole compounds can significantly reduce inflammation markers in vitro. The presence of nitro groups is often linked to increased anti-inflammatory activity due to their electrophilic nature, which can modulate inflammatory pathways .
Summary Table of Biological Activities
Properties
IUPAC Name |
5-(4-methoxyphenyl)-2-(4-nitrophenyl)-1H-pyrazol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4/c1-23-14-8-2-11(3-9-14)15-10-16(20)18(17-15)12-4-6-13(7-5-12)19(21)22/h2-10,17H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOVRGUDJBLTHAM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)N(N2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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